molecular formula C24H25N5O3 B2442697 3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923446-89-3

3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2442697
CAS No.: 923446-89-3
M. Wt: 431.496
InChI Key: URXGJABWOJLKIZ-UHFFFAOYSA-N
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Description

3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the benzyl and methoxy-methylphenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The benzyl and methoxy-methylphenyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically require acidic or basic conditions and elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used. These reactions often occur under mild conditions.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, with reagents such as alkyl halides, acyl chlorides, and organometallic compounds. Solvents like dichloromethane, tetrahydrofuran, and dimethyl sulfoxide are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated as a lead compound in drug discovery for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-9-(2-hydroxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    3-benzyl-9-(2-methoxy-5-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: The presence of a chlorine atom can influence the compound’s electronic properties and interactions with biological targets.

    3-benzyl-9-(2-methoxy-5-nitrophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: The nitro group introduces additional functionality, potentially enhancing the compound’s activity in certain applications.

Uniqueness

3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-10-11-19(32-3)18(14-16)27-12-7-13-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)15-17-8-5-4-6-9-17/h4-6,8-11,14H,7,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXGJABWOJLKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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